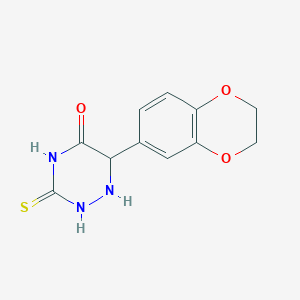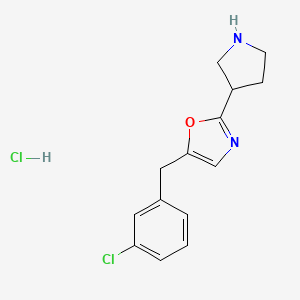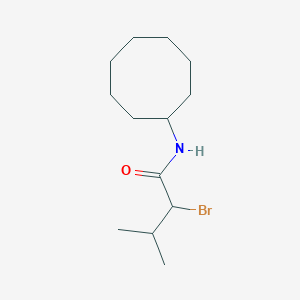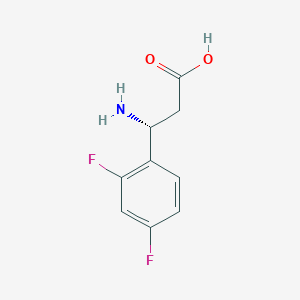
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one is a complex organic compound that features a unique combination of benzodioxin and triazinanone structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or triazinanone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts or bases like LiH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research indicates its potential use in developing therapeutic agents for diseases like Alzheimer’s.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides
Uniqueness
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one is unique due to its combination of benzodioxin and triazinanone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C11H11N3O3S/c15-10-9(13-14-11(18)12-10)6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5,9,13H,3-4H2,(H2,12,14,15,18) |
InChIキー |
WJBRCHVOFXEOPY-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(=O)NC(=S)NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)

![4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
